molecular formula C13H19N B1365530 (3R)-1-benzyl-3-methylpiperidine

(3R)-1-benzyl-3-methylpiperidine

Katalognummer: B1365530
Molekulargewicht: 189.3 g/mol
InChI-Schlüssel: VUEWBPBFUKIDKK-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-1-Benzyl-3-methylpiperidine is a chiral piperidine derivative characterized by a benzyl group at the nitrogen atom and a methyl substituent at the 3R position of the piperidine ring. Its stereochemistry and substitution pattern make it a valuable intermediate in pharmaceutical synthesis. For instance, it is a precursor in the production of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, a key intermediate for Tofacitinib citrate, a Janus kinase inhibitor used in autoimmune therapies . The synthesis typically involves multi-step processes such as reductive amination, resolution using chiral acids (e.g., ditoluoyl-L-tartaric acid), and hydrolysis, ensuring high enantiomeric purity .

Eigenschaften

Molekularformel

C13H19N

Molekulargewicht

189.3 g/mol

IUPAC-Name

(3R)-1-benzyl-3-methylpiperidine

InChI

InChI=1S/C13H19N/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3/t12-/m1/s1

InChI-Schlüssel

VUEWBPBFUKIDKK-GFCCVEGCSA-N

Isomerische SMILES

C[C@@H]1CCCN(C1)CC2=CC=CC=C2

Kanonische SMILES

CC1CCCN(C1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: (3R,4R)-(1-Benzyl-4-Methylpiperidin-3-yl)methylamine

  • Structural Difference : The methyl group is at the 4th position instead of the 3rd.
  • Synthesis : Similar to the target compound but requires partial reduction of quaternized intermediates and resolution steps .
  • Application : Direct intermediate for Tofacitinib, highlighting the critical role of methyl group positioning in biological activity .

Stereoisomers: Benzyl (3R/S)-3-Hydroxy-3-Methylpiperidine-1-Carboxylate

  • Structural Difference : A hydroxyl group and carboxylate ester replace the benzyl and methyl groups at the 3rd position. The R and S stereoisomers (CAS 2102409-77-6 and 2007919-21-1) differ in configuration .
  • Synthesis : Achieved via esterification of hydroxy-methylpiperidine intermediates, with purity confirmed by NMR and HPLC .

Functional Group Variations: 3-(Aminomethyl)-1-Methylpiperidine (CAS 14613-37-7)

  • Structural Difference: An aminomethyl group replaces the benzyl group at the 3rd position.
  • Properties : The primary amine increases reactivity, enabling salt formation or conjugation in drug delivery systems.
  • Applications : Used in agrochemicals and as a building block for bioactive molecules, differing from the target compound’s role in kinase inhibitor synthesis .

Complex Derivatives: Trifluoromethyl-Substituted Benzylpiperidines

  • Example : 2-(4-(3-((4-(Trifluoromethyl)pyridin-2-yl)thio)phenyl)piperidin-1-yl)acetic acid (Compound 21) .
  • Structural Difference : Incorporates a trifluoromethylpyridinylthio group, enhancing metabolic stability and lipophilicity.
  • Applications : Designed for high-affinity binding to therapeutic targets, such as enzymes or receptors, leveraging the electron-withdrawing trifluoromethyl group for improved pharmacokinetics .

Pharmacologically Active Analogs: (R)-(+)-Glutethimide

  • Structural Difference : A glutarimide ring (piperidine-2,6-dione) with ethyl and phenyl substituents at the 3rd position .
  • Properties : The dione structure facilitates sedative effects via GABA modulation, unlike the target compound’s use as a synthetic intermediate.
  • Stereochemistry : The R-configuration is critical for its pharmacological activity, paralleling the importance of chirality in the target compound’s synthesis .

Comparative Data Table

Compound Name Substituents/Modifications Key Properties/Applications Synthesis Highlights References
(3R)-1-Benzyl-3-methylpiperidine 3R-methyl, N-benzyl Intermediate for Tofacitinib citrate Reductive amination, chiral resolution
(3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)methylamine 4-methyl, 3R-methylaminomethyl Tofacitinib intermediate Partial reduction, hydrolysis
Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate 3R-hydroxy, carboxylate ester High polarity, solubility Esterification, NMR validation
3-(Aminomethyl)-1-methylpiperidine 3-aminomethyl Agrochemical intermediate Direct amination
Compound 21 (Trifluoromethyl derivative) Trifluoromethylpyridinylthio Enhanced metabolic stability Multi-step coupling reactions
(R)-(+)-Glutethimide 3-ethyl-3-phenyl, dione ring Sedative (GABA modulation) Cyclization, chiral synthesis

Key Findings and Implications

  • Stereochemical Sensitivity : The R-configuration in this compound is crucial for its role in Tofacitinib synthesis, mirroring the importance of chirality in analogs like (R)-(+)-Glutethimide .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity in drug candidates, while hydroxyl or amine groups modify solubility and reactivity .
  • Synthetic Flexibility : Positional isomerism and functional group diversity allow tailored applications, from kinase inhibitors to sedatives, underscoring piperidine’s versatility in medicinal chemistry.

Vorbereitungsmethoden

Multi-Step Synthesis from N-Benzyl-3-methyl-4-piperidone

A robust and scalable method starts from commercially available N-benzyl-3-methyl-4-piperidone. The synthetic sequence includes:

This method avoids the use of highly reactive or dangerous reagents such as lithium aluminum hydride and is suitable for industrial scale-up due to its cost-effectiveness and high stereoselectivity.

Six-Step Synthesis via Ammonia Reaction and Grignard Addition

Another preparation method involves a six-step process starting from N-benzyl-4-carbonyl-ethyl nipecotate:

Step Reaction Type Conditions Notes
1 Reaction with aqueous ammonia Ethanol solvent, 0–70 °C, 5–72 h Molar ratio N-benzyl-4-carbonyl-ethyl nipecotate: ammonia = 1:1–10
2 Methyl Grignard addition THF solvent, −80 to 0 °C, 2–10 h Molar ratio compound: Grignard = 1:0.8–3.0
3 Catalytic hydrogenation Raney Nickel catalyst, 10–80 °C, 2–60 h Weight ratio substrate: catalyst = 100:1 to 5:1
4–6 Further reductions and crystallization Various solvents (THF, methyl tertiary butyl ether), controlled temperatures Purification by crystallization and drying

This method yields (3R,4R)-(1-benzyl-4-methylpiperidine-3-base) methylamine salts with high purity and yield, avoids hazardous reagents, and uses inexpensive starting materials.

Asymmetric Synthesis Using Nitrogen Protection and Reductive Amination

An alternative asymmetric synthesis involves:

  • Preparation of 1-benzyl-4-methyl-piperidine-3-ketone via acid-catalyzed hydrolysis and extraction
  • Protection of the nitrogen atom using tert-butoxycarbonyl (Boc) group via reaction with tert-butyl dicarbonate under hydrogenation conditions
  • Reductive amination with chiral amines (e.g., R-(+)-alpha-methylbenzylamine) under reflux and hydrogenation with Raney nickel to obtain nitrogen-protected (3R,4R)-3-methylamino-4-methylpiperidine derivatives with high diastereomeric excess (96.3%)

This method emphasizes stereochemical control through chiral amine auxiliaries and protective group strategies.

Comparative Data Table of Key Preparation Methods

Preparation Method Key Steps Stereoselectivity Yield Range Advantages Disadvantages
Chiral resolution + cis-reduction + Mitsunobu inversion Resolution of ketone, selective reduction, Mitsunobu inversion High (optically pure) Moderate to high Scalable, cost-effective, avoids hazardous reagents Multi-step, requires chiral resolution
Six-step synthesis from N-benzyl-4-carbonyl-ethyl nipecotate Ammonia reaction, Grignard addition, catalytic hydrogenation High (diastereomeric control) High (>80%) Uses cheap starting materials, industrially feasible Longer reaction times, multiple purifications
Nitrogen protection + reductive amination Ketone preparation, Boc protection, reductive amination with chiral amine High (de > 96%) High (~83%) Excellent stereochemical control, high purity Requires chiral amine, multiple steps

Research Findings and Analytical Characterization

  • Stereochemical purity is confirmed by chiral HPLC and NMR spectroscopy, ensuring the (3R) configuration is maintained throughout synthesis.
  • NMR data (1H and 13C) and mass spectrometry are routinely used to verify the structure and purity of intermediates and final products.
  • The synthetic methods avoid hazardous reagents like lithium aluminum hydride, favoring safer alternatives such as sodium borohydride and catalytic hydrogenation.
  • The scalability of these methods has been demonstrated, making them suitable for pharmaceutical and industrial applications.

Q & A

Q. What synthetic routes are available for (3R)-1-benzyl-3-methylpiperidine, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, a precursor like benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate (CAS 2102409-77-6) can undergo deprotection and alkylation to introduce the benzyl group . Key steps include:

  • Use of chiral auxiliaries or enantioselective catalysts to control the (3R)-configuration.
  • Characterization via 1^1H/13^13C NMR and chiral HPLC (e.g., using a Chiralpak® column) to confirm enantiomeric excess (>98%) .
  • Monitoring reaction intermediates by TLC or LC-MS to avoid racemization.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to verify the piperidine backbone and substituents .
  • Purity Assessment: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
  • Physical Properties: Melting point analysis (e.g., 170°C for related hydrochloride salts) and optical rotation measurements to confirm stereochemistry .

Q. How can common impurities in this compound synthesis be identified and mitigated?

Methodological Answer:

  • Impurity Profiling: Compare retention times against reference standards (e.g., EP impurities D, E, F) using HPLC-MS .
  • Mitigation Strategies: Optimize reaction conditions (e.g., temperature, solvent polarity) to suppress side products like N-debenzylated derivatives. Purification via column chromatography or recrystallization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, animal models) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay protocols .
  • Structural Validation: Confirm compound identity using X-ray crystallography or NOESY NMR to rule out stereochemical misassignments .
  • Meta-Analysis: Apply statistical tools (e.g., Fisher’s exact test) to evaluate reproducibility across published datasets .

Q. How can the pharmacokinetic profile of this compound be systematically evaluated?

Methodological Answer:

  • In Vivo Studies: Administer the compound in rodent models (following 3R principles: Replace, Reduce, Refine) and measure plasma half-life using LC-MS/MS .
  • Metabolic Stability: Incubate with liver microsomes to identify cytochrome P450-mediated oxidation pathways .
  • Tissue Distribution: Radiolabel the compound (e.g., 14^{14}C) and quantify accumulation in target organs via scintillation counting .

Q. What computational and experimental approaches elucidate the mechanism of action for this compound?

Methodological Answer:

  • Molecular Docking: Screen against protein targets (e.g., GPCRs, ion channels) using software like AutoDock Vina. Validate hits with surface plasmon resonance (SPR) binding assays .
  • Functional Studies: Perform site-directed mutagenesis on putative binding residues (e.g., in serotonin receptors) to assess activity changes .
  • Pathway Analysis: Use transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects in treated cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.